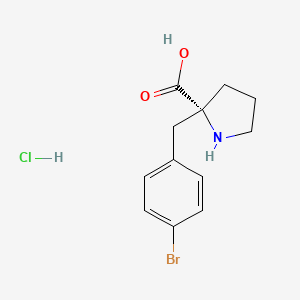

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

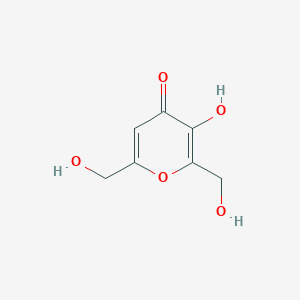

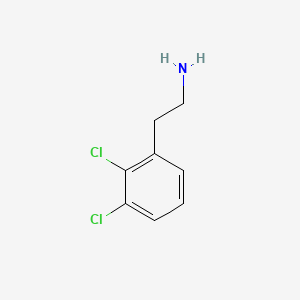

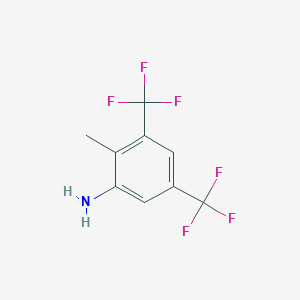

“®-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” appears to be a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group on the second carbon of the pyrrolidine ring. The “(4-Bromobenzyl)” part indicates a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom on the fourth carbon of the benzene ring. The “hydrochloride” indicates that the compound is a hydrochloride salt, which means it has been treated with hydrochloric acid.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the carboxylic acid and bromobenzyl groups. The final step would likely involve treatment with hydrochloric acid to form the hydrochloride salt. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a chiral center (indicated by the “®” in the name). The pyrrolidine ring would provide a cyclic structure, the carboxylic acid group would introduce polarity, and the bromobenzyl group would add further complexity and potential for interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the other compounds present. The carboxylic acid group could potentially engage in reactions such as esterification or amide formation. The bromine atom on the benzyl group could potentially be displaced in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar, and the bromobenzyl group could potentially increase the compound’s reactivity.Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized through a process involving nucleophilic addition and intramolecular elimination, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Ruano, Alemán, & Cid, 2006). This methodology could potentially be adapted for the synthesis of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, emphasizing the control of stereoselectivity.

Structural Characterization and Molecular Interactions

- The structural characterization of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showed the conformation of the pyrrolidine ring, which is relevant for understanding the molecular interactions and stability of similar compounds (Rajalakshmi et al., 2013). This work underscores the importance of conformational studies in the development of bioactive compounds.

Antioxidant and Anticholinergic Activities

- Research on the synthesis of biologically active bromophenols, including derivatives of pyrrolidin-2-one, highlighted their potent antioxidant and anticholinergic activities. These compounds were evaluated using various bioanalytical antioxidant methods and tested against cholinergic enzymes, showing significant biological activities (Rezai et al., 2018). This suggests that derivatives of pyrrolidine, including (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, could be explored for similar biological applications.

Ligand Chemistry and Catalysis

- Studies on ligand-controlled regioselectivity in catalysis using rhodium N-heterocyclic carbene compounds illustrated the complex interplay between ligands and metal centers, affecting the outcome of catalytic reactions (Di Giuseppe et al., 2012). This research could be relevant for developing catalytic systems involving (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a ligand or intermediate.

Safety And Hazards

As with any chemical compound, handling “®-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromine atom and the carboxylic acid group.

Direcciones Futuras

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but without more specific information, it’s difficult to predict.

Please note that this is a general analysis based on the name and structure of the compound. For a detailed and accurate analysis, specific literature sources and experimental data would be needed. Always follow standard safety procedures when handling chemical compounds. If you have more specific information or if there’s a different compound you’re interested in, feel free to ask!

Propiedades

IUPAC Name |

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUKSHCIVXCSU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375954 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

637020-91-8 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)